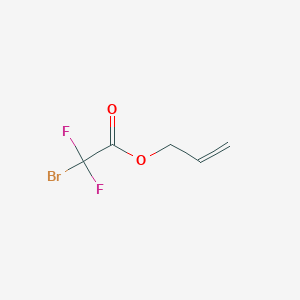

Allyl bromodifluoroacetate

Overview

Description

Allyl bromodifluoroacetate is a versatile reagent in organic synthesis, particularly known for its ability to introduce difluoromethyl groups into various molecular frameworks. This compound is of significant interest in the fields of drug discovery, polymer chemistry, and materials science due to its unique reactivity and the presence of both bromine and difluoromethyl groups.

Mechanism of Action

Target of Action

Allyl bromodifluoroacetate is a versatile synthetic intermediate used in a variety of organic transformations . Its primary targets are typically organic compounds, such as alkenyl iodides , and Michael acceptors . These targets play a crucial role in the formation of new compounds through various chemical reactions.

Mode of Action

The compound interacts with its targets through a process known as 1,2-Radical Migration (RaM). This involves the formation of an electron donor-acceptor complex, 1,2-radical migration, and Br-atom transfer processes . In the presence of copper powder, it can undergo a cross-coupling reaction with alkenyl or aryl iodides . When reacting with Michael acceptors, it can afford a 1,4-addition .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific targets and reaction conditions. For instance, in the reaction with alkenyl iodides, it contributes to the formation of ethyl alkenyldifluoroacetates . When reacting with Michael acceptors, it leads to the formation of a,a-difluorocarboxylates . These transformations can have downstream effects on the synthesis of various organic compounds.

Result of Action

The result of this compound’s action is the formation of new compounds through various chemical reactions. For example, it can contribute to the synthesis of valuable substituted isopropyl carboxylates (sIPC) through a photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates . It can also lead to the formation of 1,4-addition products when reacting with Michael acceptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of copper powder is crucial for its cross-coupling reaction with alkenyl or aryl iodides . Additionally, the reaction environment, such as the solvent used and the reaction temperature, can also impact the reaction outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl bromodifluoroacetate can be synthesized through the reaction of allyl alcohol with bromodifluoroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the dehydrating agent .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, ensuring efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Allyl bromodifluoroacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming difluoromethylated products.

Radical Reactions: this compound can undergo radical-mediated reactions, leading to the formation of complex molecular architectures.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Catalysts: Transition metal catalysts such as palladium or copper are often employed in addition and radical reactions.

Conditions: Reactions typically proceed under mild to moderate temperatures, with the use of solvents such as dichloromethane or tetrahydrofuran

Major Products:

Scientific Research Applications

Allyl bromodifluoroacetate has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins, to study their structure and function.

Medicine: Investigated for its potential in drug discovery, particularly in the development of pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and chemical resistance.

Comparison with Similar Compounds

Ethyl Bromodifluoroacetate: Similar in structure but with an ethyl group instead of an allyl group.

Methyl Bromodifluoroacetate: Contains a methyl group and is used for similar purposes in organic synthesis.

Ethyl Chlorodifluoroacetate: Contains a chlorine atom instead of bromine and is used in difluoromethylation reactions.

Uniqueness: Allyl bromodifluoroacetate is unique due to the presence of the allyl group, which provides additional reactivity and versatility in organic synthesis. The allyl group can participate in various reactions, such as polymerization and cross-coupling, making this compound particularly valuable in the development of new materials and pharmaceuticals.

Properties

IUPAC Name |

prop-2-enyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYZVEQMOASHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438215 | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155820-76-1 | |

| Record name | 2-Propen-1-yl 2-bromo-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155820-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B120996.png)